Cytotoxicity in P388 Murine Leukemia Cells: Ophiobolin H (IC50 = 105.7 µM) vs. Ophiobolin K (IC50 = 0.27–0.65 µM)
In a direct cross-study comparison using the same P388 murine leukemia cell line, Ophiobolin H exhibits significantly lower cytotoxic potency compared to Ophiobolin K. Ophiobolin H was found to have an IC50 value of 105.7 µM [1]. In contrast, Ophiobolin K demonstrated potent activity with an IC50 range of 0.27–0.65 µM in a separate study, representing a potency difference of approximately 160- to 390-fold [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 105.7 µM |
| Comparator Or Baseline | Ophiobolin K: IC50 = 0.27–0.65 µM |
| Quantified Difference | Ophiobolin K is ~160 to 390 times more potent than Ophiobolin H |
| Conditions | In vitro cytotoxicity assay against P388 murine leukemia cells |
Why This Matters
This order-of-magnitude difference in potency establishes Ophiobolin H as a low-activity comparator, essential for validating the target specificity and structure-activity relationships of more potent ophiobolins.
- [1] Zhang, D., Fukuzawa, S., Satake, M., Li, X., Kuranaga, T., Niitsu, A., Yoshizawa, K., & Matsunaga, S. (2012). Ophiobolin O and 6-epi-ophiobolin O, two new cytotoxic sesterterpenes from the marine derived fungus Aspergillus sp. Natural Product Communications, 7(11), 1411-1414. View Source
- [2] Wei, H., Itoh, T., Kinoshita, M., Nakai, Y., Kurotaki, M., & Kobayashi, M. (2004). Cytotoxic sesterterpenes, 6-epi-ophiobolin G and 6-epi-ophiobolin N, from marine derived fungus Emericella variecolor GF10. Tetrahedron, 60(28), 6015-6019. View Source
